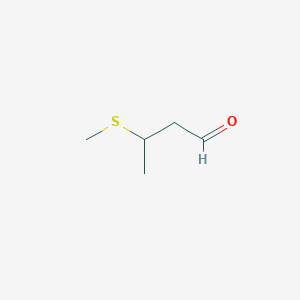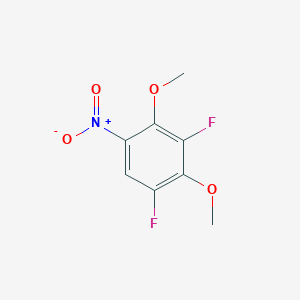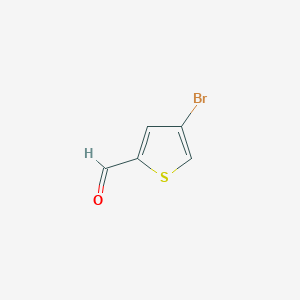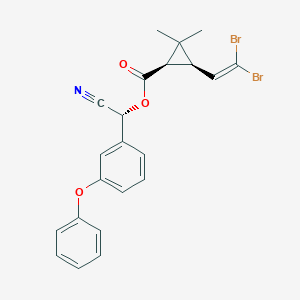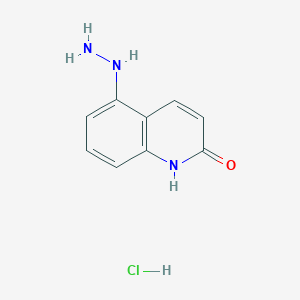
2-(4-Methylphenyl)benzoic acid
Übersicht
Beschreibung
“2-(4-Methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H12O2 . It is a useful intermediate for the synthesis of 2-(4-methylphenyl)benzonitrile, also known under the name OTBN (ortho-toluylbenzonitrile), and/or of the corresponding tetrazolyl derivative MBT .
Synthesis Analysis
A process for the preparation of 2-(4-methylphenyl)benzoic acid C1-6alkyl esters involves the reaction of a sulfonic derivative of a certain formula with a 4-methylphenylzinc halide . This compound is a key intermediate in the synthesis of “Sartans”, which are angiotensin II antagonistic compounds used as antihypertensives .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)benzoic acid” consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 212.244 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)benzoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 354.5±11.0 °C at 760 mmHg, and a flash point of 165.3±13.9 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4’-Methylbiphenyl-2-carboxylic acid serves as a precursor in the synthesis of various organic compounds. Its carboxylic acid group is reactive and can be converted into esters, amides, and other derivatives, which are useful intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Nanotechnology
In nanotechnology, carboxylic acids like 4’-Methylbiphenyl-2-carboxylic acid are used to modify the surface of nanoparticles. They provide a way to functionalize the surface, which can improve the dispersion of nanoparticles in solvents, making them more suitable for creating nanocomposites or for use in drug delivery systems .
Polymer Chemistry
This compound can be involved in the creation of polymers. By reacting with other monomers or as a part of a polymerization reaction, it can lead to the formation of new polymeric materials with potential applications in plastics, coatings, and adhesives .
Medicinal Chemistry
As an intermediate in medicinal chemistry, 4’-Methylbiphenyl-2-carboxylic acid is used in the synthesis of various active pharmaceutical ingredients (APIs). It can be transformed into compounds that exhibit biological activity and could be developed into new medications .
Analytical Chemistry
In analytical chemistry, derivatives of 4’-Methylbiphenyl-2-carboxylic acid can be used as standards or reagents. They can help in the quantification and identification of substances within complex mixtures through techniques like chromatography or spectroscopy .
Environmental Science
The compound’s derivatives can be used to study environmental processes, such as the degradation of organic materials. Understanding how these compounds break down can inform the development of more sustainable materials and pollution mitigation strategies .
Material Science
In material science, the compound can be used to synthesize new materials with specific properties, such as increased strength, thermal stability, or electrical conductivity. These materials can be used in various applications, from electronics to construction .
Catalysis
Carboxylic acids like 4’-Methylbiphenyl-2-carboxylic acid can act as ligands in catalytic systems. They can bind to metals and form complexes that catalyze important chemical reactions, which is valuable in industrial processes to create chemicals more efficiently and with less waste .
Wirkmechanismus
Mode of Action
Like other carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-2-carboxylic acid. For instance, the compound’s ionization state, and thus its ability to interact with targets, can be affected by pH .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)benzoic acid | |
CAS RN |
7148-03-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?
A1: 2-(4-Methylphenyl)benzoic acid crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []
Q2: Are there efficient synthetic routes available for 2-(4-Methylphenyl)benzoic acid?
A2: Yes, practical syntheses for 2-(4-Methylphenyl)benzoic acid have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.
Q3: What are the potential applications of 2-(4-Methylphenyl)benzoic acid?
A3: 2-(4-Methylphenyl)benzoic acid serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
